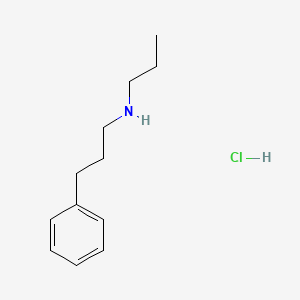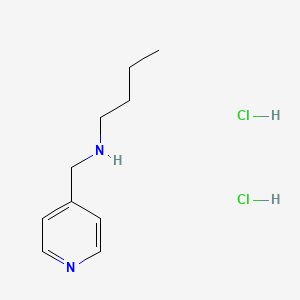amine hydrochloride CAS No. 1240591-02-9](/img/structure/B6344179.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride, commonly known as MOPP, is an organic compound used in scientific research and laboratory experiments. MOPP is a chiral amine hydrochloride, and its structure is composed of two chiral centers. It is a white crystalline solid that is soluble in water and has a molar mass of 267.80 g/mol. MOPP is used in a variety of scientific research applications, including biochemical studies, drug development, and physiological experiments.
Applications De Recherche Scientifique
MOPP has a wide range of applications in scientific research. It is used in biochemical and physiological studies to study the structure and function of proteins and other biological molecules. It is also used in drug development to study the effects of drugs on the body and to identify potential drug targets. In addition, MOPP is used in laboratory experiments to study the effects of various compounds on biological systems.
Mécanisme D'action
MOPP is an amine hydrochloride, and its mechanism of action is dependent on its ability to interact with other molecules. It can bind to proteins and other molecules, such as lipids and carbohydrates, and it can also act as an enzyme inhibitor. Its mechanism of action is also dependent on its ability to interact with cell membranes, where it can alter the permeability of the membrane and affect the transport of molecules across the membrane.
Biochemical and Physiological Effects
MOPP has a variety of biochemical and physiological effects. It can alter the activity of enzymes, affect the transport of molecules across cell membranes, and modify the structure and function of proteins. It can also affect the metabolism of carbohydrates and lipids, and it can affect the growth and development of cells. In addition, MOPP can affect the release of hormones and other signaling molecules, and it can modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
MOPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also non-toxic and is stable in aqueous solutions. However, MOPP can be difficult to handle in large quantities and can be unstable in organic solvents. In addition, it can be difficult to purify and can be difficult to store.
Orientations Futures
There are a variety of future directions for research involving MOPP. It could be used to study the effects of drugs on the body, to identify potential drug targets, and to develop new drugs. It could also be used to study the structure and function of proteins and other biological molecules, and to study the metabolism of carbohydrates and lipids. In addition, it could be used to study the effects of various compounds on biological systems, to study the release of hormones and other signaling molecules, and to modulate the activity of the immune system.
Méthodes De Synthèse
MOPP can be synthesized using a variety of methods, including a Williamson ether synthesis, a nucleophilic substitution reaction, and an alkylation reaction. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces an ether, which is then reacted with a base to produce MOPP. The other two methods involve the reaction of an alkyl halide with an amine, or the reaction of an alkyl halide with a carboxylic acid.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12;/h3-9,14H,1,10-11H2,2H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSLLKEWSSOAC-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344177.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)
amine hydrochloride](/img/structure/B6344195.png)